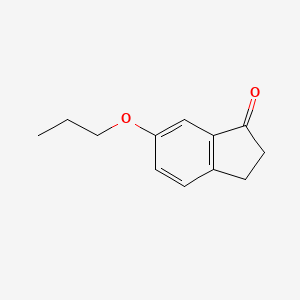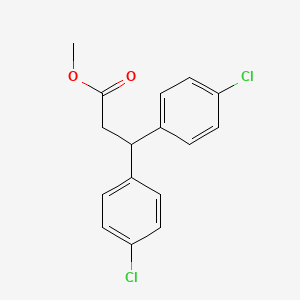
Methyl 3,3-bis(4-chlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-bis(4-chlorophenyl)propanoate is an organic compound with the molecular formula C16H14Cl2O2. It is a derivative of propionic acid and contains two 4-chlorophenyl groups attached to the third carbon of the propionate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-bis(4-chlorophenyl)propanoate typically involves the esterification of 3,3-Bis(4-chlorophenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3-bis(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.
Reduction: 3,3-Bis(4-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,3-bis(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3,3-bis(4-chlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The chlorophenyl groups can interact with biological receptors, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- 3,3-Bis(4-chlorophenyl)propionic acid
- 3,3-Bis(4-chlorophenyl)propanol
Uniqueness
Methyl 3,3-bis(4-chlorophenyl)propanoate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H14Cl2O2 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
methyl 3,3-bis(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16(19)10-15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,15H,10H2,1H3 |
Clave InChI |
WBSUUSDNIAQYLN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

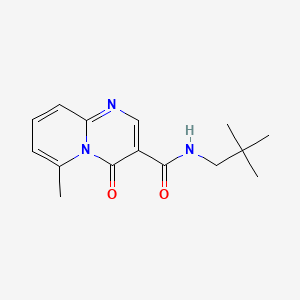
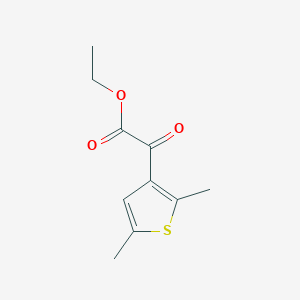
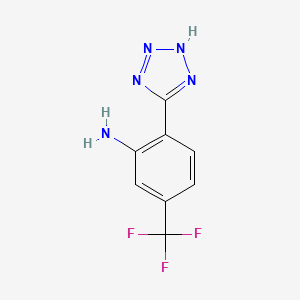
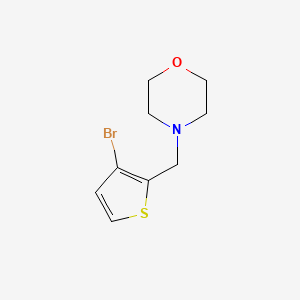
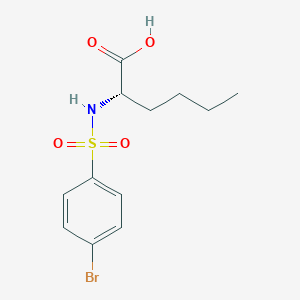
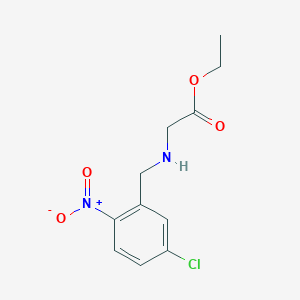
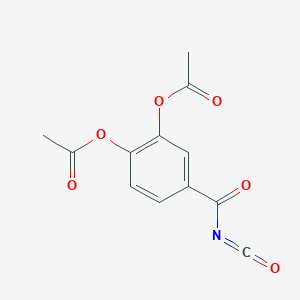
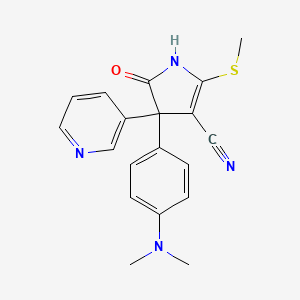
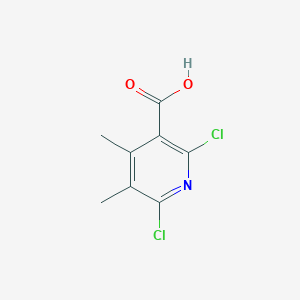
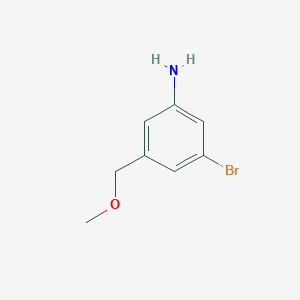
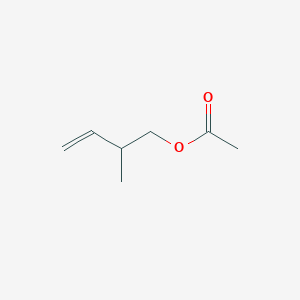
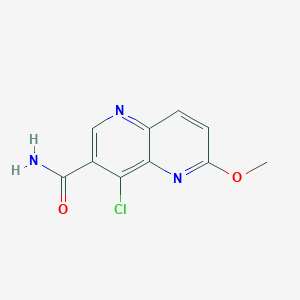
![Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate](/img/structure/B8579162.png)
